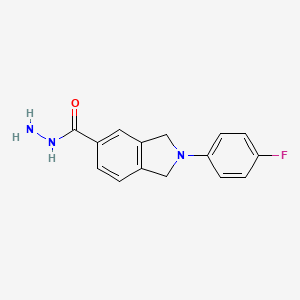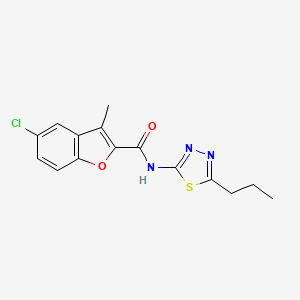
3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide (BMPB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been elucidated through numerous studies.
作用機序
The mechanism of action of 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide involves its interaction with several different proteins and enzymes in cells. One of the primary targets of this compound is the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and survival. This compound has been found to inhibit the activity of CK2, which may contribute to its anti-cancer effects. Additionally, this compound has been shown to inhibit the activity of several other enzymes, including topoisomerase II and histone deacetylase, which may also contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in cells. One of the primary effects of this compound is its ability to induce apoptosis in cancer cells. This compound has also been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Additionally, this compound has been shown to modulate the activity of several different signaling pathways in cells, including the MAPK/ERK pathway and the PI3K/Akt pathway.
実験室実験の利点と制限
One of the primary advantages of 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide for lab experiments is its high potency and selectivity. This compound has been shown to have a high degree of specificity for its molecular targets, which may make it a valuable tool for studying the function of these targets in cells. Additionally, this compound is relatively easy to synthesize and purify, which may make it a cost-effective option for lab experiments. One of the primary limitations of this compound is its potential toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide. One area of interest is in the development of this compound derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on different signaling pathways in cells. Finally, this compound may have potential applications in other areas of scientific research, such as neurobiology and immunology, which should be explored in future studies.
合成法
The synthesis of 3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide involves the reaction of 3-aminobenzamide with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then treated with benzoyl chloride to yield this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
科学的研究の応用
3-(benzoylamino)-N-(6-methyl-2-pyridinyl)benzamide has been found to have a variety of potential applications in scientific research. One of the primary areas of interest is in the study of cancer biology. This compound has been shown to inhibit the growth and proliferation of several different types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may be a promising approach for cancer therapy.
特性
IUPAC Name |
3-benzamido-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-7-5-12-18(21-14)23-20(25)16-10-6-11-17(13-16)22-19(24)15-8-3-2-4-9-15/h2-13H,1H3,(H,22,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYQQBDLVUPQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)
![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![3,5-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5866203.png)
![3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5866207.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5866217.png)

![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5866229.png)
![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
![7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)
